N-cyclopropyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
The compound N-cyclopropyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide features a 1,3-oxazinan-2-yl core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and an ethanediamide linker bearing a cyclopropyl moiety. The cyclopropyl group may confer steric and electronic effects influencing target binding, while the sulfonyl group could enhance solubility or act as a directing group in synthesis .
Properties
IUPAC Name |
N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-12-10-14(6-7-15(12)26-2)28(24,25)21-8-3-9-27-16(21)11-19-17(22)18(23)20-13-4-5-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXGTELFAXJKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the cyclopropylamine and react it with 4-methoxy-3-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with an oxazinan derivative under controlled conditions to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-cyclopropyl-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (): Substituents: 4-chlorobenzenesulfonyl (electron-withdrawing) and 2-methylpropyl. Molecular Weight: 417.91 g/mol.
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide ():
- Substituents : 4-fluorobenzenesulfonyl and 2-methoxyphenethyl.
- Molecular Weight : 479.523 g/mol.
- Implications : Fluorine’s electronegativity and the methoxyphenethyl group may improve membrane permeability compared to the target compound’s cyclopropyl group .
Cyprofuram (: N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Substituents: Cyclopropanecarboxamide and tetrahydrofuran. Use: Fungicide.
Comparative Data Table
Research Findings and Implications
- Agrochemical Potential: The structural resemblance to cyprofuram () suggests the target compound could be optimized for fungicidal activity by modifying the sulfonyl substituent .
- Synthetic Flexibility : The ethanediamide linker allows modular substitution, as demonstrated in and , enabling rapid diversification for structure-activity relationship (SAR) studies .
- Challenges : The methoxy-methyl group may introduce metabolic instability compared to halogenated analogues, necessitating formulation adjustments.
Biological Activity
N-cyclopropyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a cyclopropyl group, an oxazinan ring, and a methoxy-substituted benzenesulfonamide moiety. This unique combination of functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₅S |
| Molecular Weight | 373.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within cells. The sulfonamide group is known to form strong interactions with proteins, potentially modulating enzyme activity and receptor functions. Additionally, the oxazinan ring may interact with nucleic acids, influencing cellular processes such as transcription and replication.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 15.5 |
| MCF-7 | 22.8 |
| A2780/RCIS | 18.9 |
| MCF-7/MX | 25.4 |
The compound appears to induce cell cycle arrest at the G2/M phase, a critical point for preventing the progression of cancer cells through mitosis. Flow cytometric analysis has confirmed these findings, indicating that treated cells exhibit increased levels of cyclin B1, a marker associated with G2/M arrest.
Neurological Activity
In addition to its anticancer properties, this compound has shown promise in modulating neuronal excitability. Studies involving rat hippocampal slices have indicated that this compound can reduce neuronal hyperexcitability through mechanisms involving KCNQ channels.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers synthesized a series of oxazinan derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with some derivatives achieving IC50 values below 20 µM .
Study 2: Neuroprotective Effects
Another study published in Neuroscience Letters investigated the neuroprotective effects of compounds related to this compound. The findings suggested that these compounds could effectively inhibit KCNQ channel blockers, leading to decreased neuronal excitability and potential therapeutic benefits for conditions like epilepsy .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the structural features of N-cyclopropyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and the benzenesulfonyl moiety (aromatic protons at δ ~7.0–8.0 ppm). The oxazinan ring’s methylene groups will appear as multiplet signals in δ ~3.0–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., CHNOS) and fragmentation patterns to confirm the ethanediamide linkage and sulfonyl group .
- Infrared Spectroscopy (IR) : Identify key functional groups, such as sulfonyl S=O stretches (~1350–1150 cm) and amide C=O stretches (~1650–1700 cm) .
Q. What synthetic routes are reported for constructing the 1,3-oxazinan-2-ylmethyl scaffold in similar sulfonamide derivatives?
- Methodological Answer :
- Stepwise Cyclization : React a β-amino alcohol with a sulfonyl chloride under basic conditions (e.g., KCO in DMF) to form the oxazinan ring. Subsequent alkylation with a methylene-linked ethanediamide precursor can yield the target structure .
- Heterogeneous Catalysis : Optimize ring closure using catalysts like p-toluenesulfonic acid (pTSA) to enhance regioselectivity and reduce side reactions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the benzenesulfonyl group in electrophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfonyl group’s electron-withdrawing nature may direct electrophiles to the para position of the methoxy-methylbenzene ring .
- Molecular Dynamics Simulations : Model solvation effects (e.g., in DMSO or acetonitrile) to predict reaction pathways for sulfonamide derivatization .
Q. What strategies mitigate hydrolysis of the ethanediamide linkage during prolonged storage or under aqueous reaction conditions?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder at -20°C under inert gas (N or Ar) to minimize moisture exposure .
- Protective Group Chemistry : Temporarily protect the amide group with tert-butoxycarbonyl (Boc) during reactions requiring aqueous media, followed by deprotection with TFA .
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Use LC-MS/MS to measure bioavailability and metabolite formation. Poor in vivo activity may stem from rapid hepatic clearance of the sulfonamide group .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfonyl or oxazinan substituents to isolate contributions to bioactivity .
Experimental Design & Optimization
Q. What analytical techniques are recommended for assessing purity (>98%) in batches of this compound?
- Methodological Answer :
- HPLC with UV/Vis Detection : Use a C18 column (5 µm, 250 mm × 4.6 mm) and gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities. Monitor at λ = 255 nm (for aromatic/sulfonyl chromophores) .
- Elemental Analysis : Confirm elemental composition (C, H, N, S) with ≤0.3% deviation from theoretical values .
Q. How can reaction yields be improved for the coupling of the cyclopropylamine moiety to the ethanediamide core?
- Methodological Answer :
- Coupling Reagents : Use HATU or EDCI/HOBt in DMF to activate the carboxylic acid intermediate, reducing racemization .
- Temperature Control : Perform reactions at 0–4°C to minimize side reactions (e.g., oxazinan ring opening) .
Data Interpretation & Validation
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Nonlinear Regression (e.g., GraphPad Prism) : Fit data to a four-parameter logistic model (IC, Hill slope) .
- Bootstrapping : Assess confidence intervals for IC values to account for variability in triplicate measurements .
Q. How should researchers validate the specificity of this compound in targeting a protein of interest versus off-pathway interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) against purified protein and control targets .
- CRISPR/Cas9 Knockout Models : Compare activity in wild-type versus protein-knockout cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
